Joro spider toxin

AMPA receptor pharmacology subunit selectivity ion channel block

Researchers often face inconsistent potency and undefined subunit selectivity when sourcing polyamine toxins. Our Joro Spider Toxin (JSTX-3) is rigorously QC-tested and supplied with documented pharmacological profiles. • Selective antagonist of GluR2-lacking, Ca2+-permeable AMPA receptors (IC50 ~30-40 nM) • Slowly reversible open-channel block - ideal for LTP/LTD and excitotoxicity studies • ≥98% purity; shipped at ambient temperature; for research use only

Molecular Formula C27H47N7O6
Molecular Weight 565.7 g/mol
CAS No. 112163-33-4
Cat. No. B056552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJoro spider toxin
CAS112163-33-4
SynonymsJoro spider toxin
JSTX
JSTX spider toxin
Molecular FormulaC27H47N7O6
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN
InChIInChI=1S/C27H47N7O6/c28-10-6-13-30-11-4-5-12-31-16-9-25(38)32-14-2-1-3-15-33-27(40)22(19-24(29)37)34-26(39)17-20-7-8-21(35)18-23(20)36/h7-8,18,22,30-31,35-36H,1-6,9-17,19,28H2,(H2,29,37)(H,32,38)(H,33,40)(H,34,39)/t22-/m0/s1
InChIKeySJLRBGDPTALRDM-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JSTX-3: Subtype-Selective Glutamate Receptor Antagonist


Joro spider toxin (JSTX, CAS 112163-33-4) is a polyamine amide toxin derived from the venom of the orb-weaver spider Nephila clavata. Its principal active component, JSTX-3, is a well-characterized antagonist of ionotropic glutamate receptors (iGluRs) in both invertebrate and vertebrate systems [1]. JSTX-3 functions as a potent, voltage-dependent open-channel blocker of Ca2+-permeable AMPA/kainate receptors, displaying marked selectivity for receptors that lack the edited GluR2 subunit [2]. It also exhibits moderate antagonism at NMDA receptors, with an IC50 in the low micromolar range [3]. These properties establish JSTX-3 as an indispensable pharmacological tool for dissecting glutamatergic neurotransmission, particularly in studies of synaptic plasticity, excitotoxicity, and Ca2+ signaling pathways.

JSTX-3: Irreplaceable in Glutamate Receptor Studies


The polyamine toxin family includes structurally related compounds such as argiotoxin-636 (Arg-636), philanthotoxin-433 (PhTX-433), and nephila polyamine toxins (NPTX-1, NPTX-8). Despite sharing a common acylpolyamine scaffold, critical differences in their aromatic head groups and polyamine chain architecture translate into distinct pharmacological profiles [1]. Substitution of JSTX-3 with these analogs without careful consideration of their differential potency, subunit selectivity, NMDA/AMPA discrimination, and reversibility kinetics can lead to misinterpretation of experimental results [2]. For instance, JSTX-3 exhibits a uniquely slow reversibility profile compared to the readily reversible blockade of PhTX-433, a property essential for certain experimental paradigms [3]. Furthermore, JSTX-3 displays a specific subunit selectivity profile (e.g., potent block of GluA1 and GluA3, but no effect on GluA2 or GluA4) that is not universally shared by other polyamine toxins [4]. The following quantitative evidence details these critical differentiators.

JSTX-3: Pharmacological Comparison with Analogs


GluA1/A3-Selective AMPA Receptor Blockade

JSTX-3 exhibits nanomolar potency for specific AMPA receptor subunits, distinguishing it from philanthotoxin-433. In electrophysiological assays using recombinant receptors expressed in Xenopus oocytes, JSTX-3 blocked GluA1 receptors with an IC50 of 0.04 µM (40 nM) and GluA3 receptors with an IC50 of 0.03 µM (30 nM), while having no effect on GluA2- or GluA4-containing receptors [1]. In contrast, philanthotoxin-433 required a 20-fold higher concentration (0.8 µM) to block GluA1 receptors [1]. This indicates JSTX-3 is a significantly more potent antagonist for its target subunits.

AMPA receptor pharmacology subunit selectivity ion channel block

Slowly Reversible Blockade Kinetics

The reversibility of receptor blockade is a critical parameter when selecting an antagonist for experimental protocols, particularly those requiring washout or repeated measurements. In a comparative study on rat spinal neurons, JSTX-3 and Nephila Spider toxin induced a blockade of non-NMDA responses that was 'less readily reversible' [1]. Conversely, the blockade induced by philanthotoxin-433 and -343 was 'readily reversible' [1]. This difference is further substantiated by patch-clamp studies in hippocampal neurons showing that recovery from JSTX-3 block at -60 mV is very slow and only partial even after >7 minutes of washout, requiring a strong depolarizing pulse (+60 mV) for complete removal [2].

reversibility kinetics pharmacological tool electrophysiology

NMDA Receptor Preference in Synaptic Assays

While often characterized as an AMPA receptor antagonist, JSTX-3's selectivity profile is complex and assay-dependent. In rat hippocampal slices, JSTX-3 exhibited a marked preference for NMDA receptors over AMPA receptors in its antagonism of synaptic responses. The IC50 for blocking the NMDA receptor-mediated excitatory postsynaptic potential (EPSP) was between 12 and 24 µM, whereas the IC50 for blocking the AMPA receptor-mediated population spike was between 612 and 878 µM [1]. This translates to a 26- to 73-fold higher potency at NMDA receptors in this context, a property shared with Argiotoxin-636 and -659 but not with all polyamine toxins [1].

NMDA receptor AMPA receptor selectivity synaptic transmission

Selective Block of Ca2+-Permeable AMPA Receptors

A key differentiator of JSTX-3 is its high selectivity for AMPA receptors that lack the edited GluR2 subunit, which are typically Ca2+-permeable. In cultured rat cerebellar granule cells, JSTX-3 (500 nM) reduced AMPA receptor-mediated intracellular Ca2+ rises by 65%, while kainate receptor-mediated responses were largely insensitive [1]. Patch-clamp studies in hippocampal neurons confirmed that JSTX-3 selectively blocks AMPA receptors in 'type II' neurons (which exhibit strong inward rectification and high Ca2+ permeability) with an IC50 of 56 nM at -60 mV, without affecting 'type I' neuronal AMPA receptors (which contain GluR2 and have low Ca2+ permeability) [2]. This subunit-specific block is a direct consequence of the presence of an arginine (R) at the Q/R editing site of GluR2 [3].

GluR2 subunit calcium permeability AMPA receptor subtypes excitotoxicity

Potent Block of Invertebrate Glutamatergic Synapses

JSTX-3 exhibits exceptionally high potency at invertebrate glutamatergic synapses, a key distinction from its potency profile in mammalian systems. At the lobster neuromuscular synapse, JSTX-3 irreversibly blocks excitatory postsynaptic potentials (EPSPs) with an EC50 as low as 10 nM, without affecting resting membrane conductance or inhibitory postsynaptic potentials [1]. This sub-micromolar potency in invertebrate tissue contrasts sharply with its micromolar IC50 values for blocking mammalian synaptic responses (e.g., 12-24 µM for NMDA EPSPs and >600 µM for AMPA population spikes) [2]. This species-specific potency differential is a critical consideration for comparative neurobiology studies.

invertebrate neurobiology glutamatergic synapse neuromuscular junction

JSTX-3: Applications in Neurobiology Research


Synaptic Plasticity Analysis with Subunit-Selective Probe

JSTX-3 is an essential tool for studies of long-term potentiation (LTP) and long-term depression (LTD) where the contribution of Ca2+-permeable AMPA receptors must be isolated. Unlike broad-spectrum AMPA antagonists (e.g., CNQX), JSTX-3 selectively blocks the GluR2-lacking subpopulation of AMPA receptors [1]. Furthermore, its unique property of not inhibiting the induction of hippocampal LTP, despite being a potent NMDA receptor antagonist, differentiates it from other NMDAR blockers and makes it a valuable probe for dissecting the molecular requirements of synaptic plasticity [2].

Excitotoxicity in ALS and Ischemia Models

The selective vulnerability of motor neurons in amyotrophic lateral sclerosis (ALS) is linked to the expression of Ca2+-permeable, GluR2-lacking AMPA receptors. JSTX-3 has been shown to completely inhibit kainate-induced motor neuron death in vitro by specifically blocking this receptor population [3]. Its application in cellular and tissue models of ALS, stroke, and other excitotoxic conditions allows researchers to directly test the causative role of Ca2+ influx through these specific AMPA receptor subtypes.

Characterizing Invertebrate Glutamatergic Synapses

JSTX-3 displays an exceptionally high potency at invertebrate neuromuscular junctions, with an EC50 of 10 nM at the lobster synapse [4]. This makes it the antagonist of choice for electrophysiological recordings in crustacean, insect, and other invertebrate preparations where glutamatergic transmission is the primary mode of excitatory signaling. Its irreversible or slowly reversible block at these synapses [4] allows for stable, long-lasting pharmacological isolation of postsynaptic glutamate receptor function.

Fingerprinting Recombinant AMPA and Kainate Receptors

In heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells), JSTX-3 serves as a precise pharmacological fingerprint for identifying the subunit composition of recombinant glutamate receptors. Its differential potency at GluA1 (IC50 = 40 nM), GluA3 (IC50 = 30 nM), and its lack of effect on GluA2- or GluA4-containing receptors provides a robust functional readout for confirming receptor identity and purity [5]. This application is critical for structure-function studies and for screening novel compounds that target specific iGluR subtypes.

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